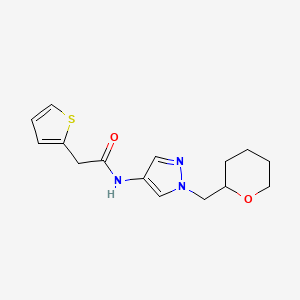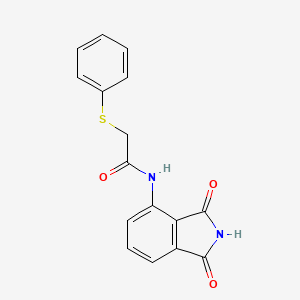
N-(1,3-dioxoisoindol-4-yl)-2-phenylsulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds, such as N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives, has been reported . The process involves reacting N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide with different aliphatic aromatic and heterocyclic amines under catalyst-free conditions using water as an eco-friendly solvent . This reaction involves simple work-up with high yields .Chemical Reactions Analysis
Specific chemical reactions involving “N-(1,3-dioxoisoindol-4-yl)-2-phenylsulfanylacetamide” are not mentioned in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(1,3-dioxoisoindol-4-yl)-2-phenylsulfanylacetamide” are not directly available in the sources I found .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
N-(1,3-dioxoisoindol-4-yl)-2-phenylsulfanylacetamide derivatives have been explored for their antimicrobial potential. For instance, the synthesis of 4-aminophenylacetic acid derivatives, including compounds structurally related to N-(1,3-dioxoisoindol-4-yl)-2-phenylsulfanylacetamide, revealed promising antimicrobial activities. These compounds were characterized by their analytical and spectral data, showing efficacy against various microbial strains (Bedair et al., 2006).
Anticonvulsant Evaluation
The anticonvulsant properties of indoline derivatives of N-(1,3-dioxoisoindol-4-yl)-2-phenylsulfanylacetamide have been assessed, revealing significant activity in models of epilepsy. These studies aimed to understand the compound's efficacy and safety as potential antiepileptic drugs, exploring their synthesis, characterization, and pharmacological evaluation (Nath et al., 2021).
Antioxidant and Anti-inflammatory Agents
Research has also focused on the synthesis of novel derivatives for evaluation as anti-inflammatory agents. A series of new compounds were synthesized, highlighting the structural modifications that enhance the biological activity of N-(1,3-dioxoisoindol-4-yl)-2-phenylsulfanylacetamide. These modifications aim to improve therapeutic outcomes in conditions associated with inflammation and oxidative stress (Nikalje et al., 2015).
Urease Inhibition
Derivatives of N-(1,3-dioxoisoindol-4-yl)-2-phenylsulfanylacetamide have been investigated as novel urease inhibitors, showing potential for the treatment of diseases caused by urease-producing pathogens. These compounds were evaluated for their inhibitory potency, highlighting their potential as therapeutic agents against Helicobacter pylori infections, which are often related to peptic ulcers and gastritis (Liu et al., 2021).
Metabolic and Pharmacological Evaluations
Further studies have focused on the computational and pharmacological evaluation of N-(1,3-dioxoisoindol-4-yl)-2-phenylsulfanylacetamide derivatives for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These comprehensive evaluations aim to elucidate the pharmacokinetic properties and therapeutic potential of these compounds, offering insights into their mechanisms of action and potential clinical applications (Faheem, 2018).
Wirkmechanismus
The mechanism of action of “N-(1,3-dioxoisoindol-4-yl)-2-phenylsulfanylacetamide” is not directly available in the sources I found.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c19-13(9-22-10-5-2-1-3-6-10)17-12-8-4-7-11-14(12)16(21)18-15(11)20/h1-8H,9H2,(H,17,19)(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBINJLQUPVGXKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-(phenylsulfanyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-Methoxyphenyl)ethyl]-1-methyl-4-nitropyrazol-3-amine](/img/structure/B2762826.png)
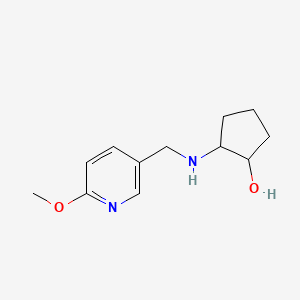
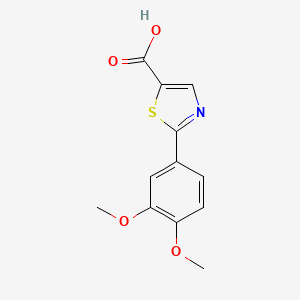
![4-tert-butyl-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2762830.png)
![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2762832.png)
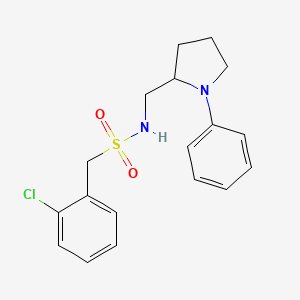
![6-(2-Methylimidazo[1,2-a]pyridine-3-carboxamido)hexanoic acid](/img/structure/B2762838.png)
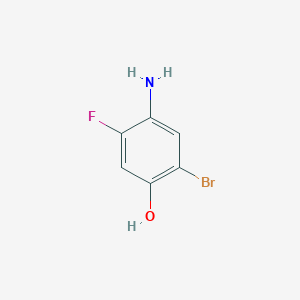
![(5-(2-fluorophenyl)isoxazol-3-yl)methyl 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetate](/img/structure/B2762840.png)
![N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2762842.png)
![6-acetyl-3-amino-N-[2-(4-fluorophenyl)ethyl]-4-(trifluoromethyl)-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2762844.png)
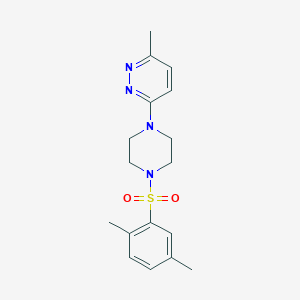
![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-3-phenylpropanamide](/img/structure/B2762847.png)
